molecular formula C29H44O3 B1671312 Estradiol undecylate CAS No. 3571-53-7

Estradiol undecylate

Numéro de catalogue: B1671312
Numéro CAS: 3571-53-7
Poids moléculaire: 440.7 g/mol
Clé InChI: TXHUMRBWIWWBGW-GVGNIZHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'undécylate d'estradiol est un ester d'œstrogène synthétique, plus précisément l'ester undécanoate de C17β de l'estradiol. C'est un promédicament à action prolongée de l'estradiol, ce qui signifie qu'il est converti en estradiol dans l'organisme. L'undécylate d'estradiol a été utilisé en hormonothérapie pour les femmes transgenres et dans le traitement du cancer de la prostate chez les hommes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'undécylate d'estradiol est synthétisé par estérification de l'estradiol avec l'acide undécanoïque. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production d'undécylate d'estradiol suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour garantir une qualité de produit constante. Les étapes de purification peuvent inclure des techniques supplémentaires telles que la distillation et la chromatographie liquide haute performance (CLHP) pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'undécylate d'estradiol subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

    Hydrolyse : Hydrolyse enzymatique utilisant les estérases.

    Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Applications de recherche scientifique

L'undécylate d'estradiol a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

L'undécylate d'estradiol agit comme un agoniste du récepteur des œstrogènes, la cible biologique des œstrogènes comme l'estradiol. Après administration, il est hydrolysé pour libérer l'estradiol, qui se lie ensuite aux récepteurs des œstrogènes dans divers tissus. Cette liaison active le récepteur des œstrogènes, ce qui entraîne des modifications de l'expression des gènes et des effets physiologiques ultérieurs. Les cibles moléculaires et les voies impliquées comprennent la régulation des tissus reproducteurs, de la densité osseuse et de la santé cardiovasculaire .

Applications De Recherche Scientifique

Hormone Replacement Therapy

Menopausal Symptom Management
Estradiol undecylate is utilized in hormone replacement therapy to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and sleep disturbances. Its long-acting formulation allows for less frequent administration compared to other estrogen therapies, enhancing patient compliance and comfort.

Transgender Hormone Therapy
In transgender women, this compound serves as a feminizing hormone therapy. Research indicates that its extended release minimizes the frequency of injections while effectively suppressing testosterone levels. This application has been evaluated in clinical trials to establish optimal dosing regimens and monitor long-term effects .

Treatment of Prostate Cancer

Historically, this compound was employed in high doses to treat prostate cancer by inhibiting testosterone production. Although newer agents have largely replaced it due to concerns over side effects like gynecomastia and cardiovascular risks, it remains a relevant option in specific cases. Clinical studies have documented its use at dosages of 100 mg every 3 to 4 weeks via intramuscular injection for this indication .

Other Medical Uses

Suppression of Sex Drive
this compound has been used as part of treatment regimens aimed at reducing sexual drive in certain populations, such as sex offenders. Administered at doses ranging from 50 to 100 mg every 3 to 4 weeks, it leverages its hormonal effects to achieve this outcome .

Breast Cancer Treatment
The compound has also been explored for its potential in treating breast cancer in women, particularly in the context of hormone-sensitive tumors. Its ability to modulate estrogen levels can be beneficial in managing specific cancer types .

Pharmacokinetics and Mechanism of Action

This compound is administered through intramuscular injection, providing high bioavailability and a prolonged duration of action that can last from one to four months depending on the dose. Upon administration, it is converted into estradiol within the body, where it acts as an agonist of estrogen receptors (ERα and ERβ). This binding activates estrogen-responsive genes that regulate various biological processes including cell growth, differentiation, and metabolism.

Case Studies and Research Findings

Several clinical studies have highlighted the effectiveness and safety profile of this compound in various therapeutic contexts:

  • Transgender Women Studies : A randomized clinical trial evaluated different estradiol regimens in treatment-naive transgender women. The study aimed to assess testosterone suppression over time while monitoring metabolic changes associated with hormone therapy .
  • Prostate Cancer Treatment : Clinical assessments have documented the efficacy of this compound in managing prostate cancer, focusing on its role in testosterone suppression and patient outcomes .
  • Menopausal Symptom Relief : Research exploring this compound's role in managing menopausal symptoms has demonstrated its potential effectiveness compared to other formulations.

Mécanisme D'action

Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive tissues, bone density, and cardiovascular health .

Comparaison Avec Des Composés Similaires

L'undécylate d'estradiol est unique parmi les esters d'œstrogènes en raison de sa longue durée d'action. Des composés similaires comprennent :

  • Acétate d'estradiol
  • Benzoate d'estradiol
  • Cypionate d'estradiol
  • Valérate d'estradiol
  • Diundécylate d'estradiol
  • Diundécylénate d'estradiol

Comparé à ces composés, l'undécylate d'estradiol a une durée d'action plus longue, ce qui le rend approprié pour l'hormonothérapie à long terme .

Activité Biologique

Estradiol undecylate is a synthetic estrogen, specifically an ester derivative of estradiol, known for its prolonged release and effectiveness in hormone replacement therapy and gender-affirming treatments. This article delves into its biological activity, pharmacodynamics, clinical applications, and associated case studies.

This compound is characterized by its C17β undecanoate ester, which enhances its lipid solubility and allows for extended release when administered intramuscularly. This compound acts as an agonist of estrogen receptors (ERα and ERβ), leading to the modulation of various biological pathways related to growth, differentiation, and metabolism. Upon binding to estrogen receptors, the receptor-ligand complex translocates into the nucleus, influencing gene transcription that regulates cellular functions .

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Hormonal Regulation : It influences levels of sex hormone-binding globulin (SHBG), testosterone, cortisol, and prolactin.
  • Cardiovascular Effects : Clinical trials have reported significant cardiovascular morbidity in patients treated with this compound for prostate cancer, including peripheral edema and coronary heart disease .
  • Cancer Treatment : It is utilized in hormone therapy for prostate cancer due to its anti-androgenic properties.

Clinical Applications

This compound is primarily used in:

  • Hormone Replacement Therapy (HRT) : For menopausal women to alleviate symptoms associated with estrogen deficiency.
  • Gender-Affirming Hormone Therapy : For transgender women, where it is administered at higher doses (200–800 mg/month) compared to traditional oral forms like ethinylestradiol .

Prostate Cancer Treatment

In a phase III clinical trial involving 191 patients with advanced prostate cancer, this compound was compared with cyproterone acetate. The study found a high incidence of cardiovascular complications (76%) in the this compound group. Notably, 67% experienced cardiovascular morbidity, while 9.5% faced mortality related to cardiovascular events .

Transgender Women

A study assessing the effects of this compound on transgender women indicated a higher rate of hyperprolactinemia compared to those treated with ethinylestradiol. The results showed that switching to ethinylestradiol led to decreased prolactin levels in many individuals .

Side Effects and Risks

Common side effects associated with this compound include:

  • Breast tenderness
  • Vaginal bleeding
  • Increased risk of thromboembolic events
  • Cardiovascular complications such as myocardial infarction and pulmonary embolism .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and clinical implications of this compound:

Study/TrialPopulationDosageKey Findings
Jacobi et al. (Phase III Trial)191 men with prostate cancer100 mg/month76% incidence of cardiovascular complications; significant morbidity reported
Gender-Affirming Therapy StudyTransgender women200–800 mg/monthHigher incidence of hyperprolactinemia compared to ethinylestradiol; decrease in prolactin levels upon switching therapies

Propriétés

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023003
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-53-7
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol undecylate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol undecylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL UNDECYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol undecylate
Reactant of Route 2
Reactant of Route 2
Estradiol undecylate
Reactant of Route 3
Reactant of Route 3
Estradiol undecylate
Reactant of Route 4
Reactant of Route 4
Estradiol undecylate
Reactant of Route 5
Estradiol undecylate
Reactant of Route 6
Estradiol undecylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.